N-({N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
Description
N-({N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a phenylpropylidene moiety
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(12-17-16(21)14-9-5-11-22-14)19-18-10-4-8-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,21)(H,19,20)/b8-4+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLFALUQTPJFRX-HGBXGJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid hydrazide with cinnamaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-({N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which N-({N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide exerts its effects involves the interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazinecarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating its activity .
Comparison with Similar Compounds
Similar compounds include:
3-Phenyl-2-propen-1-ol: This compound shares the phenylpropylidene moiety but lacks the furan ring and hydrazinecarbonyl group, making it less versatile in terms of biological activity.
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
